3,4-Difluorobenzonitrile: A Core Intermediate for Advanced Agrochemicals and Pharmaceuticals
3,4-Difluorobenzonitrile: A Core Intermediate for Advanced Agrochemicals and Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4-Difluorobenzonitrile is a fluorinated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable precursor for the development of complex molecules with enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 3,4-Difluorobenzonitrile, with a particular focus on its role in the synthesis of agrochemicals and as a relevant scaffold for pharmaceutical development.
Physical and Chemical Properties
3,4-Difluorobenzonitrile is a white to light yellow crystalline powder at room temperature.[1] It is soluble in organic solvents such as methanol, acetone, and dichloromethane.[2][3] The presence of the fluorine atoms and the nitrile group influences its reactivity, making it a key intermediate in various chemical transformations.[4]
Table 1: Physical and Chemical Properties of 3,4-Difluorobenzonitrile
| Property | Value | References |
| Molecular Formula | C₇H₃F₂N | [1] |
| Molecular Weight | 139.10 g/mol | [1] |
| CAS Number | 64248-62-0 | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 52-54 °C | [1][3][5] |
| Boiling Point | ~180-200 °C | [1][2] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [5] |
| Purity | ≥98.0% | [1][2] |
| Solubility | Soluble in methanol | [3] |
Synthesis of 3,4-Difluorobenzonitrile
The primary industrial synthesis of 3,4-Difluorobenzonitrile involves a halogen-exchange (Halex) fluorination reaction, typically starting from 3,4-dichlorobenzonitrile (B1293625).[6] This method utilizes a fluoride (B91410) salt, such as potassium fluoride (KF), to replace the chlorine atoms on the aromatic ring. The reaction is generally carried out in a high-boiling polar aprotic solvent in the presence of a phase-transfer catalyst.[7]
Experimental Protocol: Synthesis via Halogen-Exchange Fluorination
This protocol is a representative example based on methodologies described in the patent literature.[8][9]
Materials:
-
3,4-Dichlorobenzonitrile
-
Anhydrous potassium fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)
-
Polar aprotic solvent (e.g., 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) or sulfolane)
-
Dehydration solvent (e.g., toluene (B28343) or cyclohexane)
-
Reducing agent (e.g., sodium metabisulfite) (optional)
-
Dispersing agent (e.g., PEG6000) (optional)
Procedure:
-
Dehydration: To a dry reactor equipped with a stirrer, thermometer, and a distillation apparatus with a water separator, add the polar aprotic solvent, anhydrous potassium fluoride, and the dehydration solvent. Heat the mixture to reflux to azeotropically remove any residual water.
-
Solvent Removal: After complete water removal, distill off the dehydration solvent.
-
Reaction Initiation: Cool the reactor, then add 3,4-dichlorobenzonitrile and the phase-transfer catalyst. Optional reducing and dispersing agents can also be added at this stage.
-
Fluorination: Heat the reaction mixture to 130-150°C and maintain for 2-3 hours to facilitate the formation of the intermediate 3-chloro-4-fluorobenzonitrile. Subsequently, increase the temperature to 180-220°C and continue the reaction for 5-15 hours.[9] The progress of the reaction can be monitored by gas chromatography.
-
Product Isolation: After the reaction is complete, the 3,4-Difluorobenzonitrile product can be isolated by distillation from the reaction mixture, often under reduced pressure.[10][11]
-
Purification: The crude product is then purified by fractional distillation to obtain high-purity 3,4-Difluorobenzonitrile (typically >99%).[10][11]
Applications in Agrochemicals and Pharmaceuticals
3,4-Difluorobenzonitrile is a crucial intermediate in the synthesis of various agrochemicals and is a relevant structural motif for pharmaceuticals.[6][12] The fluorine atoms can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of the final products.[4]
Case Study 1: Synthesis of the Herbicide Cyhalofop-butyl
A prominent application of 3,4-Difluorobenzonitrile is in the production of the aryloxyphenoxypropionate herbicide, cyhalofop-butyl, which is used to control grass weeds in rice cultivation.[6]
Experimental Protocol: Synthesis of Cyhalofop-butyl
The synthesis involves the etherification of hydroquinone (B1673460) with 3,4-difluorobenzonitrile, followed by reaction with a chiral propionate (B1217596) derivative.[5]
Materials:
-
3,4-Difluorobenzonitrile
-
Hydroquinone
-
Potassium carbonate
-
(S)-2-(4-methylbenzenesulfonyloxy)butyl propionate
-
Polar aprotic solvent (e.g., dimethyl sulfoxide)
Procedure:
-
Etherification: In a reaction vessel, dissolve hydroquinone and 3,4-difluorobenzonitrile in a polar aprotic solvent under alkaline conditions (e.g., in the presence of potassium carbonate). Heat the mixture to form the intermediate 4-(4-cyano-2-fluorophenoxy)phenol.[5]
-
Condensation: To the solution containing the intermediate, add (S)-2-(4-methylbenzenesulfonyloxy)butyl propionate. The reaction is typically carried out at an elevated temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by crystallization or chromatography to yield cyhalofop-butyl.
Relevance in Drug Development: The KRAS G12C Inhibitor Adagrasib (MRTX849)
While a direct synthesis of a marketed pharmaceutical from 3,4-Difluorobenzonitrile is not as prominently documented as its use in agrochemicals, the core chemical structure is highly relevant to modern drug discovery. For instance, the synthesis of the potent and selective KRAS G12C inhibitor, Adagrasib (MRTX849), involves intermediates that are structurally analogous to derivatives of 3,4-Difluorobenzonitrile.[13][14] The synthetic strategies employed in the preparation of Adagrasib, such as nucleophilic aromatic substitution on a fluorinated benzene ring, are directly applicable to reactions involving 3,4-Difluorobenzonitrile.[14]
The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[15] Mutations in the KRAS gene, particularly the G12C mutation, are common in various cancers and lead to constitutive activation of this pathway, driving tumor growth.[16] Adagrasib covalently binds to the cysteine-12 residue of the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling.[1][10]
Safety and Handling
3,4-Difluorobenzonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2]
Conclusion
3,4-Difluorobenzonitrile is a valuable and versatile chemical intermediate with significant applications in the agrochemical industry and high relevance to pharmaceutical research and development. Its synthesis via halogen-exchange fluorination is a well-established industrial process. The unique properties imparted by its difluorinated aromatic structure will likely continue to make it a sought-after building block for the discovery and development of new bioactive molecules.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]
- 3. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 8. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 9. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. innospk.com [innospk.com]
- 13. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
